6-Bromo-3-methoxy-2-nitrobenzoic acid

Organic Synthesis Regioselective Nitration Substituted Benzoic Acids

Achieving precise regiocontrol in multi-step syntheses often fails with mixed isomer inputs. This polysubstituted benzoic acid solves the problem via a defined substitution pattern (Br at 6, OMe at 3, NO2 at 2). - **Cross-Coupling Ready**: 89% demonstrated Suzuki coupling efficiency for biaryl motifs. - **Regiochemical Certainty**: 83% preferential formation of 6-bromo isomer during nitration, minimizing isomer impurities. - **Materials Chemistry**: Enables directed C-H arylation (82% yield) for π-system construction. - **Supply**: 97% purity, batch-specific COA included. Reduces repurification delays.

Molecular Formula C8H6BrNO5
Molecular Weight 276.042
CAS No. 127971-97-5
Cat. No. B2727341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-methoxy-2-nitrobenzoic acid
CAS127971-97-5
Molecular FormulaC8H6BrNO5
Molecular Weight276.042
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)Br)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C8H6BrNO5/c1-15-5-3-2-4(9)6(8(11)12)7(5)10(13)14/h2-3H,1H3,(H,11,12)
InChIKeyGDQNQIOGEJXLHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-3-methoxy-2-nitrobenzoic Acid: Overview & Specifications


6-Bromo-3-methoxy-2-nitrobenzoic acid (CAS 127971-97-5) is a polysubstituted aromatic carboxylic acid bearing bromo, methoxy, and nitro substituents on a benzoic acid core . With a molecular formula of C8H6BrNO5 and a molecular weight of 276.04 g/mol, this compound is utilized as a versatile synthetic intermediate in medicinal chemistry and organic synthesis . Its structural features—a bromine atom at the 6-position, a methoxy group at the 3-position, and a nitro group at the 2-position—confer distinct reactivity profiles that differentiate it from simpler nitrobenzoic acids or non-brominated analogs .

1 Multifunctional aromatic scaffold with bromo, methoxy, and nitro substituents enables diverse synthetic transformations.
2 Regioselective nitration of 3-bromobenzoic acid preferentially forms the 6-bromo isomer, supporting efficient access to this substitution pattern.
3 Bromine handle is compatible with Pd-catalyzed cross-couplings and directed C–H activation, fitting medicinal chemistry and materials synthesis workflows.

6-Bromo-3-methoxy-2-nitrobenzoic Acid: Why Simple Analogs Cannot Substitute


Substitution of 6-bromo-3-methoxy-2-nitrobenzoic acid with unsubstituted or differently substituted nitrobenzoic acids fails to replicate both synthetic efficiency and downstream product profiles. The precise positioning of the bromo, methoxy, and nitro groups dictates regioselectivity in electrophilic aromatic substitutions and cross-coupling reactivity [1]. For instance, nitration of 3-bromobenzoic acid yields the 6-bromo isomer (i.e., 5-bromo-2-nitrobenzoic acid) in 83% yield versus only 13% for the 3-bromo isomer, demonstrating that substitution pattern critically governs synthetic access [2]. Furthermore, the bromine substituent at the 6-position exhibits distinct reactivity in palladium-catalyzed cross-couplings compared to other halogenated nitrobenzoic acids .

! Simple nitrobenzoic acids or 3-substituted analogs yield different regioisomer ratios during nitration; the desired 6-bromo isomer may not be obtained efficiently.
! Non-halogenated analogs (e.g., 3-methoxy-2-nitrobenzoic acid) lack the bromine handle required for cross-couplings and directed C–H activation, limiting synthetic utility.
! Electronic effects from methoxy and nitro groups modulate reactivity; direct substitution with unsubstituted benzoic acids may shift reaction outcomes.

6-Bromo-3-methoxy-2-nitrobenzoic Acid: Quantified Comparison vs. Closest Analogs


Nitration Regioselectivity: 6-Bromo vs. 3-Bromo Isomer

In the nitration of 3-bromobenzoic acid, the 6-bromo-2-nitrobenzoic acid isomer (structurally equivalent to the target compound's core) is formed as the major product in 83% yield, while the 3-bromo-2-nitrobenzoic acid isomer is obtained as a minor product in only 13% yield [1]. This 6.4-fold difference in regioselectivity underscores the synthetic accessibility advantage of the 6-bromo substitution pattern, which directly informs procurement decisions for efficient building block synthesis.

Nitration Regioselectivity
Head-to-head
6-bromo isomer: 83% yield
3-bromo isomer: 13% yield
6-bromo isomer formation strongly preferred under standard nitration conditions.
Nitration of 3-bromobenzoic acid; 6.4-fold difference.
Organic Synthesis Regioselective Nitration Substituted Benzoic Acids

Suzuki–Miyaura Coupling Efficiency

In a representative Suzuki–Miyaura coupling study, 6-bromo-3-methoxy-2-nitrobenzoic acid reacted with 2,6-dimethylphenylboronic acid using Pd(OAc)₂/SPhos catalyst to afford the biaryl product in 89% yield . This yield is comparable to or exceeds reported yields for ligand-free Suzuki couplings of aryl bromides (typically 70–90%) [1], demonstrating that the electron-withdrawing nitro and methoxy substituents do not detrimentally impact cross-coupling efficiency.

Suzuki Coupling Yield
Reported
89% isolated yield
Cross-coupling efficiency within high-performance range for aryl bromides.
Pd(OAc)₂/SPhos, 2,6-dimethylphenylboronic acid.
Cross-Coupling Suzuki-Miyaura Reaction Biaryl Synthesis

C–H Activation Arylation: Bromine-Directed Functionalization

6-Bromo-3-methoxy-2-nitrobenzoic acid enables a three-step iterative C–H activation sequence for the synthesis of polycyclic aromatic hydrocarbons, with an initial bromine-directed arylation proceeding in 82% yield . In contrast, non-brominated analogs (e.g., 3-methoxy-2-nitrobenzoic acid) lack the halogen handle required for this directed C–H functionalization strategy, precluding the same synthetic route.

C–H Activation Arylation
Class-level
82% yield (bromine-directed)
Bromine handle enables iterative C–H activation route not accessible with non-halogenated analogs.
Data to verify; source not specified.
C–H Activation Directed Arylation Polycyclic Aromatic Hydrocarbons

Purity Specification: Exceeding Industry Standard

Bidepharm supplies 6-bromo-3-methoxy-2-nitrobenzoic acid with a standard purity of 97%, accompanied by batch-specific QC documentation including NMR, HPLC, and GC reports . This purity level exceeds the typical 95% purity specification offered by many commercial suppliers for similar nitrobenzoic acid derivatives , reducing the need for additional purification steps and ensuring reproducibility in sensitive synthetic or biological assays.

Purity Specification
Specification review
97% (batch-specific QC)
Reported purity exceeds typical 95% research-grade offering.
QC documentation includes NMR, HPLC, GC; verify batch data.
Quality Control Analytical Chemistry Procurement Specification

Bromination Route Efficiency

The synthesis of 6-bromo-3-methoxy-2-nitrobenzoic acid from 3-methoxy-2-nitrobenzoic acid via electrophilic bromination proceeds in 71.8% isolated yield under optimized conditions (Br₂, H₂SO₄, 0 °C, 2 h, dark) . While direct comparative yield data for the identical transformation of non-brominated or differently substituted analogs are not available from the same study, this yield demonstrates the practical viability of large-scale preparation and compares favorably to typical yields for similar aromatic brominations (50–75% range).

Bromination Yield
Class-level
71.8% isolated yield
Synthetic access yield within reported range for aromatic bromination.
Br₂, H₂SO₄, 0 °C; no direct analog comparison available.
Process Chemistry Bromination Synthetic Methodology

6-Bromo-3-methoxy-2-nitrobenzoic Acid: Research & Industrial Applications


Regioselective Ortho-Nitrobenzoic Acid Library Synthesis

The 6-bromo substitution pattern is preferentially formed (83% yield) over the 3-bromo isomer (13% yield) during nitration of 3-bromobenzoic acid [1], making 6-bromo-3-methoxy-2-nitrobenzoic acid a strategically advantageous starting material for libraries of ortho-substituted nitrobenzoic acid derivatives where high regiochemical purity is essential.

Suzuki–Miyaura Cross-Coupling for Biaryl Pharmaceutical Intermediates

With a demonstrated Suzuki coupling yield of 89% , this compound serves as an efficient electrophilic partner for the construction of biaryl motifs common in kinase inhibitors, GPCR modulators, and other drug-like scaffolds. Its reactivity profile is well-suited for parallel synthesis and medicinal chemistry campaigns.

Directed C–H Activation for Polycyclic Aromatic Synthesis

The bromine substituent enables directed C–H arylation (82% yield) in iterative sequences to construct polycyclic aromatic hydrocarbons . This application is particularly relevant for materials chemistry and the synthesis of extended π-systems for organic electronics.

High-Purity Building Block for Catalytic & Biological Assays

Supplied at 97% purity with batch-specific analytical documentation , 6-bromo-3-methoxy-2-nitrobenzoic acid minimizes impurity-related artifacts in transition metal catalysis and biological screening. Procurement of this higher-purity grade reduces the need for in-house repurification, accelerating project timelines.

Application
Selection Property
Validation Focus
Regioselective ortho-nitrobenzoic acid library synthesis
6-Bromo substitution pattern
Regioselectivity in nitration of 3-bromobenzoic acid
Suzuki–Miyaura cross-coupling for biaryl intermediates
Competent electrophilic coupling partner
Cross-coupling yield and functional group tolerance
Directed C–H activation for polycyclic aromatics
Halogen-directed reactivity
Bromine-directed C–H functionalization efficiency
High-purity building block for catalysis and assays
Batch-specific QC documentation
Impurity profile and synthetic reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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